
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with methyl and methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-pyridin-5-one with a methylsulfanyl reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to efficient large-scale production.
化学反应分析
Types of Reactions
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated pyridinones.
Substitution: Various substituted pyridinones depending on the nucleophile used.
科学研究应用
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, which may enhance the compound’s binding affinity to enzymes or receptors. The pyridine ring can also engage in π-π stacking interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-methyl-3,4-dihydro-2H-pyridin-5-one: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.
6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern can lead to enhanced interactions with molecular targets and improved pharmacokinetic properties.
属性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC 名称 |
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one |
InChI |
InChI=1S/C7H11NOS/c1-5-3-4-6(9)7(8-5)10-2/h5H,3-4H2,1-2H3 |
InChI 键 |
MVNYYKGWILAUDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=O)C(=N1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
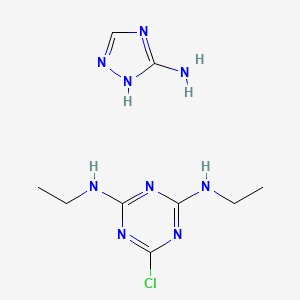
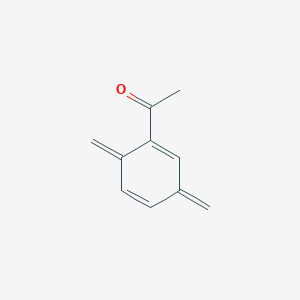
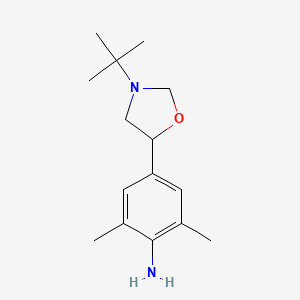
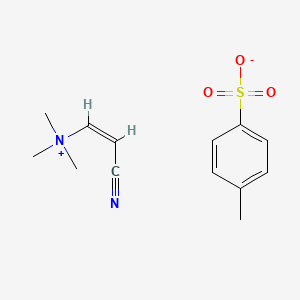
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
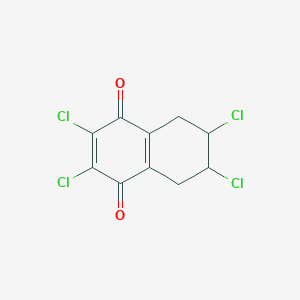

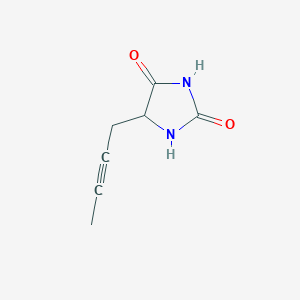
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)
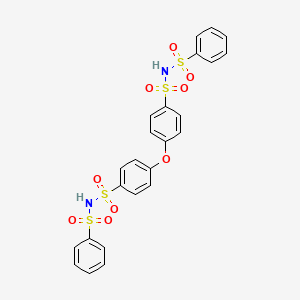
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
